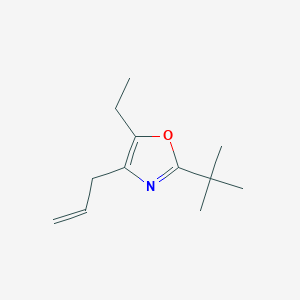

4-Allyl-2-tert-butyl-5-ethyl-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-tert-butyl-5-ethyl-4-prop-2-enyl-1,3-oxazole |

InChI |

InChI=1S/C12H19NO/c1-6-8-9-10(7-2)14-11(13-9)12(3,4)5/h6H,1,7-8H2,2-5H3 |

InChI Key |

QLVUEYLLMRMARC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(O1)C(C)(C)C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Allyl 2 Tert Butyl 5 Ethyl Oxazole

Direct Synthetic Routes to 4-Allyl-2-tert-butyl-5-ethyl-oxazole

Currently, a dedicated synthetic route for this compound has not been detailed in scientific literature. The synthesis of this specific molecule would likely require a multi-step process, leveraging more general methods for oxazole (B20620) synthesis. The challenge lies in the specific placement of the allyl, tert-butyl, and ethyl groups at positions 4, 2, and 5, respectively. Conceptually, a retrosynthetic analysis would suggest disconnecting the oxazole ring to reveal potential starting materials. For instance, a Robinson-Gabriel type synthesis would involve the cyclization of an α-acylamino ketone. In this case, the precursor would be N-(1-oxohexan-2-yl)pivalamide, which itself would need to be synthesized. Other classical methods like the Fischer or van Leusen oxazole syntheses could also be adapted, each requiring a unique set of precursors bearing the necessary tert-butyl, ethyl, and allyl (or a precursor to the allyl) moieties.

Convergent and Divergent Synthetic Strategies for Substituted Oxazoles

Given the lack of a direct reported synthesis for this compound, an examination of general synthetic strategies for substituted oxazoles is necessary. These strategies can be convergent, where different fragments are brought together to form the final molecule, or divergent, where a common intermediate is diversified into a range of products.

Cyclization Reactions for Oxazole Ring Formation

The formation of the oxazole ring is the cornerstone of oxazole synthesis. A multitude of cyclization reactions have been developed, which can be broadly classified into metal-catalyzed and metal-free approaches, as well as more complex tandem and cascade reaction sequences.

Transition metals play a pivotal role in modern organic synthesis, and the construction of oxazole rings is no exception. Catalysts based on copper, palladium, and rhodium are particularly prevalent.

Copper-Catalyzed Syntheses: Copper catalysts are widely used for the synthesis of polysubstituted oxazoles. One common approach involves the copper-catalyzed tandem oxidative cyclization of starting materials. For instance, a highly efficient copper-catalyzed method can yield polysubstituted oxazoles from readily available starting materials under mild conditions. Another modular and practical synthesis of highly substituted oxazoles involves a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization. A variety of functionalized oxazoles can be obtained selectively from simple precursors using this method.

| Catalyst | Starting Materials | Product Type | Yield |

| Cu(OAc)2 | Enamides | 2,5-disubstituted oxazoles | Good |

| CuI | Vinyl halides and amides | Highly substituted oxazoles | - |

| CuCl | Arylacetic acids and hydrazides | 2,5-disubstituted 1,3,4-oxadiazoles | Up to 92% |

This table presents a selection of copper-catalyzed reactions for the synthesis of oxazole and related azole derivatives, highlighting the versatility of copper catalysts.

Palladium-Catalyzed Syntheses: Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been successfully applied to the synthesis of oxazoles. A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This process is thought to proceed through a cascade formation of C-N and C-O bonds. acs.orgrsc.org Another innovative approach involves a palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with nitriles to access 2,4,5-trisubstituted oxazoles. rsc.org This method is notable for its efficiency and high atom economy, proceeding under redox-neutral conditions. rsc.org Furthermore, a palladium-catalyzed decarboxylative addition/cyclization reaction sequence of aromatic carboxylic acids with functionalized aliphatic nitriles provides a single-step route to multiply substituted oxazoles. acs.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)2 / Cu(OAc)2 | - | Trisubstituted oxazoles | Cascade oxidative cyclization acs.orgrsc.org |

| Pd(OAc)2 | Simple arenes and aliphatic nitriles | 2,4,5-trisubstituted oxazoles | C-H activation, redox-neutral rsc.org |

| Pd(OAc)2 | Aromatic carboxylic acids and aliphatic nitriles | Multiply substituted oxazoles | Decarboxylative addition/cyclization acs.org |

This table summarizes various palladium-catalyzed methodologies for the synthesis of substituted oxazoles, showcasing the diversity of reaction pathways enabled by palladium.

Rhodium-Catalyzed Syntheses: Rhodium catalysts offer unique reactivity for the construction of oxazole rings. A notable example is the rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes, which provides straightforward access to 2,5-diaryl substituted oxazole derivatives in good to excellent yields. rsc.org This method has been applied to the concise synthesis of the natural products balsoxin and texamine. rsc.org The mechanism is proposed to involve the formation of a Rh(II)-azavinyl carbene species from the triazole, which then reacts with the aldehyde. rsc.org The choice of rhodium catalyst can also have a dramatic effect on the regioselectivity of the reaction. For instance, the reaction of α-diazo-β-keto-carboxylates with arenecarboxamides catalyzed by dirhodium tetraacetate yields 2-aryloxazole-4-carboxylates, whereas using dirhodium tetrakis(heptafluorobutyramide) as the catalyst leads to the formation of oxazole-5-carboxylates. nih.govnih.gov

| Rhodium Catalyst | Starting Materials | Product Type |

| Rh2(OAc)4 | 1,2,3-Triazoles and aldehydes | 2,5-diaryl substituted oxazoles rsc.org |

| Rh2(OAc)4 | α-diazo-β-keto-carboxylates and arenecarboxamides | 2-aryloxazole-4-carboxylates nih.govnih.gov |

| Rh2(hfad)4 | α-diazo-β-keto-carboxylates and arenecarboxamides | Oxazole-5-carboxylates nih.govnih.gov |

This table illustrates the utility of rhodium catalysts in oxazole synthesis, including a notable example of catalyst-controlled regioselectivity.

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost, toxicity, and environmental impact associated with transition metals. Several efficient metal-free approaches for oxazole synthesis have been reported.

One such method is an iodine-catalyzed tandem oxidative cyclization, which allows for a practical and simple synthesis of 2,5-disubstituted oxazoles from readily accessible substrates under mild conditions. acs.org This reaction shows broad substrate scope and excellent functional group compatibility. acs.org Another approach involves a metal-free [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom source (using PhIO with TfOH or Tf2NH) to regioselectively assemble 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org Hypervalent iodine reagents, such as PhI(OTf)2 generated in situ, have also been successfully used in the metal-free intramolecular oxidative cyclization of N-styrylbenzamides to produce 2,5-disubstituted oxazoles in high yields and remarkably short reaction times.

| Reagent/Catalyst | Starting Materials | Product Type |

| Iodine/TBHP | Aldehydes and 2-amino-1-phenylethanone | 2,5-disubstituted oxazoles acs.org |

| PhIO/TfOH or Tf2NH | Alkynes and nitriles | 2,4-disubstituted and 2,4,5-trisubstituted oxazoles acs.org |

| PhI(OTf)2 (in situ) | N-styrylbenzamides | 2,5-disubstituted oxazoles |

This table highlights several metal-free strategies for the synthesis of substituted oxazoles, offering greener alternatives to metal-catalyzed reactions.

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient and atom-economical processes. Several such sequences have been developed for the synthesis of oxazoles.

An iodine-catalyzed tandem oxidative cyclization provides a practical and efficient route to 2,5-disubstituted oxazoles. acs.org Similarly, a Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides offers an efficient one-pot synthesis of substituted oxazoles. An acid-promoted multicomponent tandem cyclization of arylglyoxal monohydrates, nitriles, and various C-nucleophiles, proceeding via a Robinson-Gabriel-type reaction, has been developed for the synthesis of diverse fully substituted oxazoles. rsc.org

| Reaction Type | Starting Materials | Catalyst/Promoter | Product Type |

| Tandem Oxidative Cyclization | Aldehydes and 2-amino-1-phenylethanone | Iodine acs.org | 2,5-disubstituted oxazoles |

| Propargylation/Cycloisomerization Tandem | Propargylic alcohols and amides | Brønsted acid | Substituted oxazoles |

| Multicomponent Tandem Cyclization | Arylglyoxal monohydrates, nitriles, C-nucleophiles | Acid rsc.org | Fully substituted oxazoles |

This table showcases the efficiency of tandem and cascade reactions in the synthesis of a variety of substituted oxazoles from simple starting materials.

Regioselective Functionalization of Pre-formed Oxazole Rings

An alternative to constructing the oxazole ring from acyclic precursors is the functionalization of a pre-existing oxazole scaffold. This approach is particularly useful for introducing substituents at specific positions of the oxazole ring. A general method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed starting from commercially available oxazole. nih.gov This method involves successive metalations using TMPMgCl·LiCl or TMPZnCl·LiCl to generate magnesiated or zincated oxazole species. nih.gov These organometallic intermediates are stable towards ring fragmentation and readily react with various electrophiles, such as aryl and allylic halides, acid chlorides, TMSCl, and TMS-CN, to provide highly functionalized oxazoles. nih.gov This strategy allows for the regioselective introduction of substituents at the 2, 4, and 5 positions of the oxazole ring, offering a powerful tool for the synthesis of complex oxazole derivatives.

| Reagent | Electrophile | Position of Functionalization |

| TMPMgCl·LiCl | Aryl halides | 2, 4, or 5 |

| TMPZnCl·LiCl | Allylic halides | 2, 4, or 5 |

| TMPMgCl·LiCl | Acid chlorides | 2, 4, or 5 |

| TMPZnCl·LiCl | TMSCl | 2, 4, or 5 |

This table outlines the regioselective functionalization of the oxazole ring using TMP-bases of magnesium and zinc, demonstrating a versatile method for the synthesis of polysubstituted oxazoles from a simple precursor.

Synthetic Strategies for Incorporating Specific Substituents

The allyl group at the C4 position is a key structural feature. Its introduction can be achieved either by functionalizing a pre-formed oxazole or by incorporating it during the ring synthesis.

Direct allylation of an oxazole can be performed via cross-coupling reactions as described previously. A 4-halo-oxazole intermediate can be coupled with an allyl-organometallic reagent, such as allyl-tributylstannane (Stille coupling) or allylboronic acid pinacol ester (Suzuki coupling), in the presence of a palladium catalyst.

Alternatively, the oxazole ring can be constructed from precursors that already contain the allyl group. The van Leusen oxazole synthesis, for example, reacts an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com While this method typically produces 5-substituted oxazoles, modifications could potentially allow for the synthesis of 4-substituted isomers. A more common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. pitt.edu Starting with an α-acylamino ketone that bears an allyl group at the appropriate position would lead to the desired 4-allyl-oxazole core after dehydration.

Another sophisticated strategy involves synthesizing the oxazole ring with a functional group that can be later converted into the allyl moiety. For example, an oxazole with a 4-(hydroxymethyl) or 4-formyl group could be synthesized. The aldehyde can be subjected to a Wittig reaction with methylenetriphenylphosphorane to form a vinyl group, or the alcohol could be converted to a leaving group (e.g., tosylate or halide) and then subjected to nucleophilic substitution or elimination to generate the allyl group. This multi-step approach offers flexibility and access to a wider range of precursors.

The 2-tert-butyl substituent is most commonly introduced by using a building block that already contains this bulky group during the de novo synthesis of the oxazole ring. The tert-butyl group is sterically demanding, making its introduction onto a pre-existing oxazole ring via methods like Friedel-Crafts acylation (followed by reduction) or direct C-H functionalization difficult and often low-yielding.

Several classical oxazole syntheses are well-suited for this purpose:

From Pivalic Acid Derivatives: Reacting pivaloyl chloride or pivalic anhydride with an α-amino ketone (the Dakin-West reaction) can form an intermediate that cyclizes to the 2-tert-butyl-oxazole.

From Pivalaldehyde: The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde. ijpsonline.com Using pivalaldehyde in this sequence would directly install the tert-butyl group at the C2 position.

From Trimethylacetonitrile: Pinner-type reactions involving imidates derived from trimethylacetonitrile (pivalonitrile) can be used to construct the oxazole ring with the desired C2 substituent. A known route to (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) involves the reaction of picolinic acid with (S)-tert-leucinol to form an amide, which is then cyclized. nih.gov A similar strategy, starting from a derivative of pivalic acid, is a highly effective way to incorporate the 2-tert-butyl group.

These precursor-based methods are generally the most efficient and high-yielding for incorporating the 2-tert-butyl group into the oxazole scaffold. pitt.edunih.gov

Incorporation of the tert-Butyl Group

Steric Considerations in Synthetic Design

The presence of a tert-butyl group at the C2 position of the oxazole ring profoundly influences the choice of synthetic strategy. The significant steric bulk of this group can hinder the approach of reagents and may necessitate milder reaction conditions or more reactive precursors to achieve cyclization and subsequent functionalization.

Classical oxazole syntheses, such as the Robinson-Gabriel and Bredereck methods, often involve the cyclization of acyclic precursors. In the context of this compound, the steric hindrance from the tert-butyl group would be a major factor during the ring-closing step. For instance, in a Robinson-Gabriel type synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, the bulky pivaloyl group (precursor to the 2-tert-butyl group) could impede the necessary intramolecular cyclization.

Furthermore, post-synthesis functionalization of a pre-formed 2-tert-butyloxazole can be challenging. Electrophilic substitution on the oxazole ring, which typically occurs at the C5 position, might be sterically hindered by the adjacent tert-butyl group at C2. Similarly, metalation of the oxazole ring for subsequent derivatization would also be influenced by the steric environment created by the substituents. Therefore, synthetic design must carefully consider the timing and method of introducing each substituent to minimize steric clashes and maximize reaction efficiency.

Table 1: Comparison of Synthetic Strategies Considering Steric Hindrance

| Synthetic Strategy | Potential for Steric Hindrance with 2-tert-butyl group | Notes |

| Robinson-Gabriel Synthesis | High | The cyclization of a pivaloylamino ketone may be difficult due to steric hindrance around the carbonyl group. |

| Bredereck Synthesis | Moderate to High | Reaction of an α-haloketone with pivalamide might be sluggish due to the bulkiness of the amide. ijpsonline.comresearchgate.net |

| Van Leusen Synthesis | Moderate | While typically used for 5-substituted or 4,5-disubstituted oxazoles, adapting it for a 2-tert-butyl derivative would require a non-standard precursor. organic-chemistry.orgnih.govmdpi.comorganic-chemistry.org |

| Post-functionalization | High | Direct functionalization of 2-tert-butyloxazole at C4 and C5 would be sterically challenging. |

Precursors Bearing the tert-Butyl Moiety

The introduction of the tert-butyl group at the C2 position of the oxazole ring is typically achieved by using a precursor that already contains the pivaloyl moiety. Common precursors in established oxazole syntheses include:

Pivaloyl Chloride or Anhydride: In syntheses that proceed through an acylation step, such as the Robinson-Gabriel synthesis, pivaloyl chloride or anhydride can be used to acylate an α-amino ketone. The resulting N-pivaloyl-α-amino ketone would then undergo cyclodehydration.

Pivalamide: In the Bredereck synthesis, which involves the reaction of an α-haloketone with an amide, pivalamide would serve as the source of the N and C2 atoms of the oxazole ring. ijpsonline.com The reaction of pivalamide with a suitable α-haloketone, such as 3-bromo-4-heptanone, could theoretically lead to the desired oxazole core.

α-Diazo Ketones Bearing a tert-Butyl Group: Some modern synthetic methods utilize the reaction of α-diazo ketones with amides or nitriles. An α-diazo ketone containing a tert-butyl group could serve as a precursor to the C4 and C5 atoms, as well as the tert-butyl group if the precursor is designed accordingly, although this is a less common approach for introducing the C2 substituent.

Table 2: Common Precursors for the 2-tert-Butyl Group in Oxazole Synthesis

| Precursor | Corresponding Synthetic Method | Advantages | Disadvantages |

| Pivaloyl Chloride/Anhydride | Robinson-Gabriel Synthesis | Readily available. | The subsequent cyclization can be sterically hindered. |

| Pivalamide | Bredereck Synthesis | Direct incorporation of the C2-N fragment. | The reaction may require harsh conditions due to low reactivity of the bulky amide. ijpsonline.comresearchgate.net |

| Pivalonitrile | Metal-catalyzed syntheses | Can be used in modern transition-metal-catalyzed methods. | May require specific catalysts and conditions to overcome steric bulk. |

Methods for Ethyl Group Introduction

The ethyl group at the C5 position of the oxazole ring can be introduced in several ways, either by being present in one of the starting materials before cyclization or by functionalization of an oxazole intermediate.

From an α-Haloketone: In a Bredereck-type synthesis, the ethyl group can be part of the α-haloketone. For instance, reacting 3-bromo-4-heptanone with pivalamide would theoretically place the ethyl group at C5 and the propyl group at C4. To obtain the desired 4-allyl-5-ethyl substitution, a different α-haloketone precursor would be needed, such as 2-bromo-3-hexanone, which would place the ethyl group at C5.

From an α-Amino Ketone: In the Robinson-Gabriel synthesis, the ethyl group can be incorporated into the α-amino ketone precursor. For example, 1-amino-1-penten-3-one derivatives could serve as precursors, which upon acylation and cyclization would yield a 5-ethyl oxazole.

Van Leusen Reaction: The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org To introduce an ethyl group at C5, propanal could be used as the aldehyde component. A subsequent C4-functionalization would then be necessary. A one-pot variation of the Van Leusen synthesis allows for the preparation of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide. organic-chemistry.orgmdpi.com

Functionalization of a Pre-formed Oxazole: While sterically challenging, it is conceivable to introduce an ethyl group at the C5 position of a 2-tert-butyloxazole. This could potentially be achieved through metalation at C5 followed by quenching with an ethylating agent like ethyl iodide. However, the regioselectivity of metalation can be an issue, and the steric hindrance from the C2-tert-butyl group would likely reduce the efficiency of this approach.

A plausible synthetic route for this compound would likely involve constructing the oxazole ring from acyclic precursors that already contain the ethyl and allyl groups in the correct positions to avoid post-cyclization functionalization of a sterically congested ring. For instance, a Robinson-Gabriel approach starting from 3-(pivaloylamino)-4-hepten-2-one could be envisioned, though the synthesis of this specific precursor presents its own challenges.

Chemical Reactivity and Transformation of 4 Allyl 2 Tert Butyl 5 Ethyl Oxazole and Its Analogues

Reactions at the Oxazole (B20620) Heterocycle

The reactivity of the oxazole ring is characterized by a general resistance to electrophilic substitution and a propensity for ring-opening upon nucleophilic attack, although its behavior is significantly modulated by the nature of its substituents. pharmaguideline.com

Electrophilic substitution on the oxazole nucleus is generally considered difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring system. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups to proceed. tandfonline.comwikipedia.org The general order of reactivity for an unsubstituted oxazole towards electrophiles is C4 > C5 > C2. pharmaguideline.com

In 4-Allyl-2-tert-butyl-5-ethyl-oxazole, all ring positions are substituted. The alkyl groups at all positions (tert-butyl at C2, allyl at C4, and ethyl at C5) are electron-donating and would be expected to activate the ring compared to the parent oxazole. However, with the more reactive C4 and C5 positions already blocked, conventional electrophilic aromatic substitution is sterically and electronically disfavored. Reactions like nitration and sulfonation are generally unsuccessful on oxazole rings, even when activated, due to the formation of highly electron-deficient oxazolium cations in acidic media. pharmaguideline.com

For analogues where the C5 position is unsubstituted (e.g., 4-allyl-2-tert-butyl-oxazole), electrophilic substitution would be predicted to occur at this site, if at all. wikipedia.org

Table 1: Predicted Electrophilic Aromatic Substitution Outcomes for Oxazole Analogues

| Reaction | Electrophile Source | Typical Conditions | Predicted Outcome on 4-Allyl-2-tert-butyl-5-H-oxazole |

|---|---|---|---|

| Bromination | Br₂ | Lewis Acid Catalyst | Substitution at C5 |

| Acylation | RCOCl | AlCl₃ | Substitution at C5 |

| Formylation | POCl₃, DMF | Vilsmeier-Haack | Substitution at C5 |

| Nitration | HNO₃/H₂SO₄ | Strong Acid | No reaction / Ring decomposition pharmaguideline.com |

Direct nucleophilic aromatic substitution on an oxazole ring is rare and typically requires a good leaving group, such as a halogen, located at an electron-deficient position. tandfonline.com The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is C2, owing to its proximity to the electronegative nitrogen and oxygen atoms. pharmaguideline.combrainly.in

The title compound, this compound, lacks a suitable leaving group on the heterocyclic core, rendering it inert to direct nucleophilic substitution reactions. In analogues bearing a halogen at the C2 position, nucleophilic displacement is facile. pharmaguideline.com However, in most instances, the interaction of a strong nucleophile with an oxazole ring does not result in substitution but rather in cleavage of the heterocyclic ring. pharmaguideline.com

Another facet of nucleophilic reactivity involves the deprotonation of a C-H bond. For oxazoles with an unsubstituted C2 position, this proton is the most acidic and can be removed by a strong base. wikipedia.org This deprotonation is often followed by a ring-opening to form an isonitrile enolate intermediate. wikipedia.orgnih.gov

The oxazole ring can undergo several transformations that alter its core structure, either through cleavage or atomic reorganization.

Ring-Opening: As mentioned, strong nucleophiles often induce ring scission. pharmaguideline.com For instance, treatment of certain substituted oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring-opening followed by recyclization to form an imidazole. pharmaguideline.com Reductive conditions can also lead to the cleavage of the ring, yielding open-chain products. pharmaguideline.com A key pathway involves deprotonation at an unsubstituted C2 position, which generates a 2-lithiooxazole that exists in equilibrium with a ring-opened isonitrile enolate. This intermediate can be trapped, leading to acyclic products. wikipedia.org

Rearrangements: The most notable rearrangement reaction of the oxazole skeleton is the Cornforth rearrangement. This thermal process is specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions via a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes rearrangement and ring-closure. wikipedia.orgwikipedia.org While the title compound itself is not a 4-acyloxazole, this reaction is a fundamental transformation for appropriately substituted analogues and is crucial in the synthesis of complex molecules like amino acids. wikipedia.org

Photochemical rearrangements of oxazoles are also known, leading to the formation of isomeric oxazoles or other heterocyclic systems like isoxazoles upon irradiation. tandfonline.com

Transformations Involving the Allyl Group

The allyl group at the C4 position offers a versatile handle for a wide array of chemical modifications, largely independent of the oxazole ring's reactivity. These transformations focus on the C=C double bond and the adjacent allylic C-H bonds.

The double bond of the allyl group can undergo numerous addition and oxidation reactions characteristic of alkenes.

Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond via catalytic hydrogenation. This transformation converts the 4-allyl substituent into a 4-propyl group. Standard catalysts such as palladium on carbon (Pd/C) or platinum nanoparticles are effective for this purpose. rsc.org Asymmetric hydrogenation methods can be employed for certain allylic alcohols to achieve enantioselectivity. shu.edu

Oxidation: The allyl group is susceptible to various oxidative transformations.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (mCPBA) or Oxone® can convert the alkene into an epoxide. nih.gov This creates a 4-(2,3-epoxypropyl)-oxazole derivative, which is a valuable intermediate for further functionalization via nucleophilic ring-opening of the epoxide.

Allylic Oxidation: The C-H bonds at the allylic position (the CH₂ group adjacent to the double bond) can be selectively oxidized. Palladium-catalyzed systems, for example, can introduce an ester functionality at this position to form allylic esters. nih.gov

Wacker Oxidation: The terminal double bond can be oxidized to a methyl ketone under palladium catalysis (Wacker-Tsuji oxidation), which would yield a 4-(2-oxopropyl)-oxazole derivative. rsc.org

Halogenation: The reaction with halogens can proceed via two main pathways depending on the conditions.

Allylic Halogenation: Under radical conditions, typically using a low concentration of a halogen source like N-bromosuccinimide (NBS) with light or a radical initiator, substitution occurs at the allylic position. openochem.orglibretexts.org This reaction is favored because the intermediate allylic radical is resonance-stabilized. libretexts.org This would produce a 4-(3-bromoallyl)-2-tert-butyl-5-ethyl-oxazole.

Addition: In the presence of high concentrations of halogens (e.g., Br₂ or Cl₂), electrophilic addition across the double bond is the predominant reaction, yielding a 4-(2,3-dihalopropyl)-oxazole derivative. openochem.org

Table 2: Summary of Functionalization Reactions for the Allyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Propyl |

| Epoxidation | mCPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Allylic Bromination | NBS, hv | Allylic Bromide |

| Halogen Addition | Br₂ in CCl₄ | Vicinal Dibromide |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |

The allylic position serves as a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions typically require prior conversion of the allyl group into an allylic electrophile (e.g., an allylic halide or carbonate) or a nucleophile.

Direct C-H functionalization at the allylic position provides a more atom-economical route, bypassing the need for pre-functionalization. rsc.org However, a common strategy involves first performing an allylic halogenation (as described in 3.2.1) to generate an allylic halide. This intermediate can then participate in a variety of cross-coupling reactions. For example, nickel-catalyzed cross-coupling of allylic compounds with Grignard reagents is an effective method for forming C-C bonds. rsc.org

Allyl-allyl cross-coupling is another important transformation that directly connects two allylic fragments to form 1,5-dienes, which are prevalent structural motifs in natural products. rsc.org This can be achieved using various transition metal catalysts, including those based on palladium, nickel, or copper. rsc.org

Intramolecular Cyclization Involving the Allyl Moiety

The allyl group at the C4 position of the oxazole ring introduces a reactive diene system, making it a prime candidate for intramolecular cycloaddition reactions, particularly the Diels-Alder reaction. This type of reaction is a powerful tool in organic synthesis for the construction of complex polycyclic systems. In the case of 4-allyl-substituted oxazoles, an intramolecular [4+2] cycloaddition can occur, where the oxazole ring acts as the diene and the allyl group's double bond serves as the dienophile.

This intramolecular cyclization typically requires thermal or Lewis acid catalysis to proceed efficiently. The reaction leads to the formation of a transient bridged adduct, which can then undergo a retro-Diels-Alder reaction with the elimination of a nitrile (derived from the C2 and nitrogen atom of the oxazole ring) to yield a substituted furan. Alternatively, and often more synthetically useful, the initial adduct can be treated with acid to facilitate a rearrangement and dehydration, leading to the formation of a substituted pyridine (B92270) ring. This strategy has been successfully employed in the synthesis of pyridoxine (B80251) (Vitamin B6) analogues. researchgate.netresearchgate.netscilit.com

The general scheme for the intramolecular Diels-Alder reaction of a 4-allyl-substituted oxazole is depicted below:

Scheme 1: Intramolecular Diels-Alder Reaction of a 4-Allyl Oxazole Analogue

The facility of this reaction is influenced by the nature of the substituents on the oxazole ring and the length and conformation of the tether connecting the diene and dienophile. Electron-donating groups on the oxazole ring can enhance its reactivity as a diene.

Reactivity Influenced by the tert-Butyl Substituent

The tert-butyl group at the C2 position of the oxazole ring exerts a significant influence on the molecule's reactivity, primarily through steric hindrance and its ability to stabilize reactive intermediates.

Steric Hindrance Effects on Reaction Pathways

The bulky nature of the tert-butyl group creates considerable steric congestion around the C2 position of the oxazole ring. This steric hindrance can play a crucial role in directing the regioselectivity of certain reactions and can also affect the rate of reactions involving the oxazole ring.

In the context of the intramolecular Diels-Alder reaction discussed above, the tert-butyl group at C2 can influence the conformational preferences of the transition state, potentially affecting the stereochemical outcome of the cyclization. For intermolecular reactions, the steric bulk of the tert-butyl group can hinder the approach of reagents to the C2 position, making reactions at other positions of the oxazole ring, such as C5, more favorable. For instance, in direct C-H functionalization reactions of oxazoles, the regioselectivity is often a delicate balance of electronic and steric factors. While the C2 position is electronically favored for deprotonation in some cases, significant steric hindrance from a tert-butyl group could favor functionalization at the less hindered C5 position. organic-chemistry.orgbeilstein-journals.org

The following table provides a conceptual illustration of how steric hindrance from a 2-tert-butyl group might influence reaction outcomes compared to a less bulky 2-methyl substituent in a hypothetical intermolecular reaction.

| Substituent at C2 | Approaching Reagent | Favored Reaction Site | Rationale |

| -CH₃ (Methyl) | Bulky Electrophile | C2 or C5 | Moderate steric hindrance allows for potential attack at both positions. |

| -C(CH₃)₃ (tert-Butyl) | Bulky Electrophile | C5 | Significant steric hindrance at C2 directs the electrophile to the less crowded C5 position. |

Stabilization of Reactive Intermediates

The tert-butyl group, being electron-donating through inductive effects, can stabilize adjacent positive charges. In reactions that proceed through cationic intermediates, such as certain electrophilic additions to the oxazole ring or reactions involving the formation of an oxazolium ion, the presence of the tert-butyl group at C2 can have a stabilizing effect. This stabilization can lower the activation energy of the reaction and influence the reaction pathway.

For instance, in the formation of an N-alkyloxazolium salt, the positive charge on the nitrogen atom is stabilized by the electron-donating nature of the substituents on the ring. The tert-butyl group at C2 would contribute to this stabilization, potentially making the oxazole more susceptible to N-alkylation compared to analogues with electron-withdrawing groups at the same position. semanticscholar.org

Reactions of the Ethyl Group

The ethyl group at the C5 position of the oxazole ring is generally less reactive than the allyl group or the oxazole ring itself. However, under certain conditions, it can undergo transformations characteristic of alkyl groups attached to aromatic or heteroaromatic systems.

The carbon atom of the ethyl group attached directly to the oxazole ring is in a "benzylic-type" position. This position is activated towards certain reactions, such as free-radical halogenation or oxidation, due to the ability of the oxazole ring to stabilize the resulting radical or cationic intermediate.

Possible transformations of the C5-ethyl group include:

Oxidation: Under strong oxidizing conditions, the ethyl group could potentially be oxidized to an acetyl group or even a carboxylic acid. However, the oxazole ring itself can be sensitive to strong oxidants, which could lead to ring cleavage as a competing reaction. semanticscholar.org

Free-Radical Halogenation: In the presence of a radical initiator and a halogen source (e.g., N-bromosuccinimide), the benzylic-type position of the ethyl group could be selectively halogenated. The resulting haloalkyl-oxazole would be a versatile intermediate for further functionalization.

C-H Activation: Modern synthetic methods involving transition-metal catalyzed C-H activation could potentially be used to functionalize the ethyl group. While direct C-H activation on the oxazole ring itself is more commonly reported, selective activation of an alkyl substituent is also a possibility, depending on the directing groups and reaction conditions employed. rsc.orgmdpi.com

The following table summarizes potential reactions of the ethyl group and the required reagents.

| Reaction Type | Reagents | Potential Product |

| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | 5-Acetyl-4-allyl-2-tert-butyl-oxazole (potential for ring cleavage) |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 4-Allyl-2-tert-butyl-5-(1-bromoethyl)-oxazole |

| C-H Functionalization | Transition Metal Catalyst (e.g., Pd, Rh), Directing Group | Functionalized C5-ethyl group (e.g., arylation, amination) |

Advanced Spectroscopic and Structural Elucidation of Oxazole Systems

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A series of 1D and 2D NMR experiments would be required to fully elucidate the structure of 4-Allyl-2-tert-butyl-5-ethyl-oxazole.

The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (indicating the number of neighboring protons), and integration (indicating the relative number of protons in each environment).

Expected ¹H NMR Data: A hypothetical data table for the expected proton signals is presented below. The chemical shifts (δ) are predicted based on typical values for similar structural motifs.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |

| A | ~1.35 | s | 9H | tert-butyl group |

| B | ~1.20 | t | 3H | -CH₂CH₃ (ethyl group) |

| C | ~2.60 | q | 2H | -CH₂ CH₃ (ethyl group) |

| D | ~3.30 | d | 2H | -CH₂ CH=CH₂ (allyl group) |

| E | ~5.90 | m | 1H | -CH₂CH =CH₂ (allyl group) |

| F | ~5.10 | dd | 1H | -CH₂CH=CH ₂ (trans) |

| G | ~5.05 | dd | 1H | -CH₂CH=CH ₂ (cis) |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom in the molecule. The chemical shift of each peak provides information about the carbon's hybridization and electronic environment (e.g., alkyl, vinyl, aromatic, carbonyl).

Expected ¹³C NMR Data: A table of expected carbon chemical shifts is provided below, based on analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~165 | C2 (Oxazole ring) |

| 2 | ~135 | C4 (Oxazole ring) |

| 3 | ~145 | C5 (Oxazole ring) |

| 4 | ~33 | Quaternary C (tert-butyl) |

| 5 | ~28 | -C(CH₃ )₃ (tert-butyl) |

| 6 | ~20 | -CH₂ CH₃ (ethyl group) |

| 7 | ~12 | -CH₂CH₃ (ethyl group) |

| 8 | ~30 | -CH₂ CH=CH₂ (allyl group) |

| 9 | ~135 | -CH₂CH =CH₂ (allyl group) |

| 10 | ~117 | -CH₂CH=CH₂ (allyl group) |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl and allyl substituent groups. For instance, cross-peaks would be observed between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It would be used to connect the substituent groups to the oxazole (B20620) ring. For example, correlations would be expected from the methylene protons of the allyl group to carbons C4 and C5 of the oxazole ring, and from the tert-butyl protons to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the substituents on the oxazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous calculation of the molecular formula (C₁₂H₁₉NO). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key expected fragments would correspond to the loss of the tert-butyl group, the ethyl group, or parts of the allyl chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR Spectroscopy: The IR spectrum would identify the characteristic vibrational frequencies of the functional groups present. Key expected absorption bands would include C-H stretching vibrations for the alkyl and vinyl groups, C=C stretching for the allyl group, and the characteristic C=N and C-O-C stretching frequencies associated with the oxazole ring.

UV-Vis Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule. The oxazole ring, as a conjugated system, would be expected to show characteristic absorption maxima in the UV region.

Chiroptical Methods (e.g., Circular Dichroism) for Absolute Stereochemistry (if applicable)rsc.org

A thorough review of the scientific literature reveals a notable absence of specific studies on the chiroptical properties of this compound. Consequently, there is no published data available regarding the use of methods such as Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) to determine the absolute stereochemistry of this particular compound.

For a molecule to be chiral and thus a candidate for chiroptical analysis, it must possess a non-superimposable mirror image. In the case of this compound, the presence of a stereogenic center would be a prerequisite for such analysis. Without a chiral center, the molecule is achiral and would not exhibit a circular dichroism spectrum.

In a broader context, chiroptical techniques like VCD have proven to be powerful tools for the unambiguous assignment of the absolute configuration and conformations of chiral molecules in solution. nih.gov This is particularly valuable for complex natural products and other intricate molecular scaffolds. nih.gov The interpretation of CD and VCD spectra relies on quantum-mechanical calculations to compare theoretical spectra with experimental data, allowing for the correct assignment of stereochemistry. researchgate.net This approach offers a robust alternative to traditional methods like X-ray crystallography, especially for non-crystalline samples.

While the direct application of these methods to this compound has not been documented, the general principles of chiroptical spectroscopy would apply if a chiral variant of this oxazole derivative were to be synthesized. The determination of its absolute stereochemistry would involve the comparison of its experimental CD or VCD spectrum with quantum-mechanically calculated spectra for the possible enantiomers.

Given the lack of available research, no experimental data can be presented for this compound in the context of chiroptical methods.

Computational and Theoretical Studies on Oxazole Compounds

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a substituted oxazole (B20620) such as 4-Allyl-2-tert-butyl-5-ethyl-oxazole, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. irjweb.com

The calculations begin by finding the lowest energy arrangement of atoms, which corresponds to the molecule's most stable three-dimensional structure. This optimization provides precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, the oxazole ring is expected to be nearly planar, though the bulky tert-butyl and flexible allyl and ethyl groups will cause minor distortions. researchgate.net

From the optimized geometry, a wealth of electronic information can be extracted. The distribution of electrons is analyzed through calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. irjweb.com

Furthermore, DFT allows for the generation of a molecular electrostatic potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (typically colored red) that are susceptible to electrophilic attack and electron-poor regions (colored blue) that are prone to nucleophilic attack. For this oxazole derivative, the nitrogen atom and the oxygen atom in the ring are expected to be electron-rich centers.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: This data is hypothetical, based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | O1-C2 | 1.36 Å |

| Bond Length | C2-N3 | 1.29 Å |

| Bond Length | N3-C4 | 1.40 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-O1 | 1.38 Å |

| Bond Angle | C5-O1-C2 | 105.5° |

| Bond Angle | O1-C2-N3 | 115.8° |

| Bond Angle | C2-N3-C4 | 105.6° |

| Dihedral Angle | C(allyl)-C4-C5-C(ethyl) | ~178° |

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound Note: This data is hypothetical, based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 Debye |

Mechanistic Investigations through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and activation energies that are often difficult to determine experimentally. For oxazole compounds, computational studies can explore their reactivity in various transformations, such as cycloadditions, electrophilic and nucleophilic substitutions, and photochemical rearrangements. tandfonline.comnumberanalytics.com

For instance, the Diels-Alder reaction, a type of cycloaddition, is a characteristic reaction of some oxazoles. Computational modeling can map the potential energy surface of the reaction between this compound and a dienophile. This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. Such studies can predict whether the reaction is favorable under certain conditions and can explain the regioselectivity and stereoselectivity of the products formed.

Another area of investigation is the mechanism of electrophilic substitution on the oxazole ring. While the ring is generally electron-rich, the positions C2, C4, and C5 have different reactivities. tandfonline.com Computational models can calculate the stability of the intermediate sigma complexes formed upon attack of an electrophile at each position. The position that leads to the most stable intermediate is typically the preferred site of substitution. For the target molecule, the presence of alkyl and allyl substituents will influence the electron density and thus the regioselectivity of such reactions.

Photochemical reactions of oxazoles, such as ring-opening and rearrangement to form isoxazoles, have also been studied computationally. researchgate.netiaea.org These studies often involve calculations of excited states to understand how the absorption of light influences the molecule's structure and leads to the formation of intermediates and products. researchgate.netiaea.org

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. The allyl and ethyl side chains, as well as the tert-butyl group, can rotate around single bonds, leading to numerous possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Computational methods can systematically explore the conformational space of the molecule. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. For the allyl group, the key dihedral angle would be the C-C-C-C bond connecting it to the oxazole ring. For the ethyl group, it would be the C-C bond attached to the ring.

The results of these scans are used to create an energy landscape map, which shows the low-energy valleys corresponding to stable conformers and the hills corresponding to the transition states between them. For this compound, steric hindrance between the bulky tert-butyl group at the C2 position and the adjacent substituents will play a significant role in determining the preferred conformations. nih.gov Allylic strain, an interaction between substituents on an alkene and an adjacent sp3 carbon, could also influence the orientation of the allyl group relative to the oxazole ring. nih.gov Understanding these stable conformations is critical, as they represent the most likely shapes the molecule will adopt in solution or when interacting with a biological target.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. DFT calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption wavelengths.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are then compared to experimental values (if available) or used to predict the appearance of the NMR spectrum. This comparison helps in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies from an IR spectrum can be calculated. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental data. This allows for the assignment of specific absorption bands in the IR spectrum to the stretching and bending motions of particular bonds (e.g., C=N stretch, C-H stretch of the allyl group).

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This data is hypothetical. Calculated values are representative of DFT (B3LYP/6-311++G(d,p)) results, and experimental values are typical for such functional groups.

| Spectroscopic Data | Calculated Value | Typical Experimental Value | Assignment |

|---|---|---|---|

| ¹³C NMR Chemical Shift | 165 ppm | 161 ppm | C2 (Oxazole Ring) |

| ¹³C NMR Chemical Shift | 148 ppm | 145 ppm | C5 (Oxazole Ring) |

| ¹H NMR Chemical Shift | 1.35 ppm | 1.30 ppm | tert-butyl Protons |

| IR Frequency (scaled) | 1610 cm⁻¹ | 1615 cm⁻¹ | C=N Stretch (Oxazole Ring) |

| IR Frequency (scaled) | 1645 cm⁻¹ | 1640 cm⁻¹ | C=C Stretch (Allyl Group) |

| IR Frequency (scaled) | 3080 cm⁻¹ | 3075 cm⁻¹ | =C-H Stretch (Allyl Group) |

Molecular Dynamics Simulations for Reactivity Predictions

While DFT calculations typically model molecules in a static, gas-phase environment at zero Kelvin, Molecular Dynamics (MD) simulations allow for the study of molecular behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to predict its dynamic behavior and reactivity, especially in a condensed phase like a solvent or when interacting with other molecules. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects its conformational preferences and dynamics.

MD simulations are also instrumental in studying interactions with biological macromolecules, such as enzymes or receptors. nih.govnih.gov The oxazole derivative can be placed in the active site of an enzyme, and an MD simulation can be run to observe its binding mode, stability, and the specific interactions (like hydrogen bonds or hydrophobic interactions) it forms. ekb.eg By calculating the binding free energy from the simulation trajectory, it is possible to predict the binding affinity of the molecule. This approach is fundamental in computer-aided drug design for predicting whether a compound is likely to be a potent inhibitor or activator of a specific biological target. nih.govnih.gov For example, simulations could predict how strongly this oxazole derivative might bind to an enzyme like cyclooxygenase. ekb.eg

Synthesis and Investigation of Derivatives and Analogues of 4 Allyl 2 Tert Butyl 5 Ethyl Oxazole

Rational Design of Novel Oxazole (B20620) Analogues

The rational design of analogues of 4-Allyl-2-tert-butyl-5-ethyl-oxazole is primarily guided by the principles of medicinal chemistry, including structure-activity relationship (SAR) studies and active subunit combination. nih.gov Although specific research on this compound is not extensively documented, general strategies for designing novel oxazole derivatives are well-established.

One common approach involves the principle of active subunit combination , where known pharmacophores or functional groups from different active molecules are integrated into the oxazole scaffold. For instance, researchers have designed novel oxazole isoxazole carboxamides by combining the oxazole and isoxazole subunits to create new herbicide safeners. nih.gov Applying this to the target compound, the allyl, tert-butyl, or ethyl groups could be replaced with other moieties known to confer specific biological activities.

Structure-Activity Relationship (SAR) studies form the cornerstone of rational drug design. This involves synthesizing a series of analogues where one part of the molecule is systematically varied, and the effect on biological activity is measured. For the this compound scaffold, SAR exploration could involve:

Modification of the C2-substituent: Replacing the bulky tert-butyl group with other alkyl or aryl groups to probe the steric and electronic requirements of a potential binding pocket.

Variation of the C4- and C5-substituents: Altering the allyl and ethyl groups to investigate their influence on properties like lipophilicity, metabolic stability, and target interaction. The double bond in the allyl group is a key site for modification.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance activity or optimize pharmacokinetic profiles.

Computational tools, such as molecular docking, are often employed to predict how designed analogues might interact with biological targets, providing a rationale for their protective or therapeutic effects before synthesis is undertaken. nih.govnih.gov This synergy of computational and synthetic chemistry accelerates the discovery of potent and selective oxazole-based compounds.

Regioselective Functionalization of Existing Scaffold Positions

Regioselective functionalization refers to the selective modification of a specific position on a molecule that has multiple reactive sites. For the this compound scaffold, this allows for the late-stage diversification of the core structure, enabling the creation of a library of related compounds for screening.

Modern synthetic methods offer several ways to achieve regioselective functionalization of 2,4,5-trisubstituted oxazoles:

Palladium-Catalyzed C-H Functionalization: This powerful technique allows for the direct addition of functional groups to carbon-hydrogen bonds. Protocols have been developed for the Pd-catalyzed direct C-H addition of electron-rich heteroarenes to acyl cyanohydrins, followed by a cyclization sequence to form trisubstituted oxazoles. nih.gov This approach could be adapted to functionalize the starting materials used to build the oxazole ring, thereby controlling the substituents at each position.

Metal-Catalyzed Cross-Coupling Reactions: If one of the substituent positions on the oxazole ring is first halogenated, it can serve as a handle for well-known cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This strategy is widely used for creating C5-substituted oxazoles from an intermediate formed via the van Leusen reaction. nih.gov

Gold-Catalyzed Cycloadditions: Gold catalysis has been employed in the highly regioselective synthesis of 2,4,5-trisubstituted oxazoles through the formal [3+2] cycloaddition of ynamides with N-acyl nitrene equivalents. researchgate.net The choice of starting ynamide and nitrene precursor dictates the substitution pattern of the final product.

Reactions of Ynamides: A straightforward protocol using ytterbium(III) trifluoromethanesulfonate allows for the regioselective synthesis of highly substituted oxazoles from readily accessible ynamides. acs.orgnih.gov This method provides a reliable way to construct diverse oxazole skeletons in a single operation.

These advanced synthetic methods provide chemists with the tools to selectively modify the positions around the oxazole core, facilitating the targeted synthesis of analogues of this compound.

Exploration of Isomeric Oxazole Systems

The biological activity and physical properties of a substituted oxazole are highly dependent on the arrangement of its substituents on the heterocyclic ring. Therefore, the synthesis and exploration of isomeric systems are crucial for a comprehensive understanding of the scaffold. For this compound, this involves preparing isomers where the allyl, tert-butyl, and ethyl groups are placed at different positions (e.g., 2-allyl-4-tert-butyl-5-ethyl-oxazole).

The synthesis of specific isomers is dictated by the chosen synthetic route and starting materials. A variety of methods have been developed for the construction of 2,4,5-trisubstituted oxazoles, which can be adapted to yield different isomers:

Tandem Aza-Wittig/Michael/Isomerization Reactions: A one-pot method reacting vinyliminophosphorane with various acyl chlorides provides an efficient pathway to 2,4,5-trisubstituted oxazoles. organic-chemistry.org By changing the substituents on the vinyliminophosphorane and the acyl chloride, one can control the groups at the C4, C5, and C2 positions, respectively.

Cycloaddition/Oxidative Aromatization Sequences: Visible light-induced photoredox catalysis enables a [3+2] cycloaddition of 2H-azirines and aldehydes to generate 2,4,5-trisubstituted oxazoles. researchgate.net The choice of specific azirine and aldehyde precursors directly determines the final substitution pattern, allowing for the targeted synthesis of various isomers.

Classical Synthesis Methods: Traditional methods like the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) and the van Leusen oxazole synthesis (reaction of aldehydes with tosylmethyl isocyanide, TosMIC) remain valuable for creating specific substitution patterns based on the availability of starting materials. nih.govpharmaguideline.com

By strategically selecting from this synthetic toolbox, researchers can systematically prepare and evaluate the entire series of positional isomers related to this compound, providing deep insights into how substituent placement influences function.

Strategies for Chiral Synthesis and Control of Stereochemistry

While this compound itself is not chiral, chirality can be introduced by modifying its substituents or by synthesizing analogues with stereocenters. The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. nih.gov

Strategies for achieving stereocontrol in the synthesis of oxazole-containing molecules include:

Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Chiral bis(oxazoline) ligands, for example, have been used with metal catalysts to achieve enantioinduction in reactions that produce chiral building blocks. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach is common in asymmetric aldol reactions used to create precursors for chiral oxazolines. nih.gov

Substrate-Controlled Synthesis: In this approach, a pre-existing stereocenter in the starting material directs the formation of new stereocenters. For example, the iodocyclization of unsaturated trichloroacetimidates derived from chiral allylic alcohols can proceed with high stereocontrol, which relies on the propensity of the transition state to minimize steric interactions. iupac.org This method could be used to functionalize the allyl group of the target molecule in a stereocontrolled manner.

Recent studies have highlighted the importance of absolute configuration on biological activity. For instance, in a series of chiral oxazoline derivatives, the (R)-enantiomer of one compound showed significantly greater antifungal activity compared to its (S)-enantiomer. nih.gov These findings underscore the necessity of developing robust methods for chiral synthesis to fully unlock the potential of complex oxazole analogues.

Applications in Advanced Chemical Synthesis and Materials Science

4-Allyl-2-tert-butyl-5-ethyl-oxazole as a Versatile Synthetic Intermediate

Substituted oxazoles are recognized as valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The title compound, with its distinct substitution pattern, is a prime candidate for such applications.

Building Block in Multi-step Organic Syntheses

The this compound molecule can be envisioned as a versatile scaffold in multi-step organic syntheses. The oxazole (B20620) ring itself is a stable aromatic heterocycle, often found in natural products with diverse biological activities. The substituents on the ring offer multiple points for chemical modification. For instance, the allyl group at the C4 position is particularly amenable to a wide range of transformations, including but not limited to oxidation, reduction, isomerization, and various addition reactions.

The synthesis of such 2,4,5-trisubstituted oxazoles can be achieved through various methodologies. A common approach involves the condensation and cyclization of α-haloketones with primary amides, a method that offers a high degree of flexibility in introducing the desired substituents. More contemporary methods include copper-mediated aerobic oxidative annulation of ketones and amines, which represents a more sustainable and efficient route to these heterocyclic cores. acs.orgacs.org

The reactivity of the different positions on the oxazole ring also contributes to its utility. While electrophilic substitution on the oxazole ring can be challenging, lithiation at the C2 position, though sometimes complicated by ring-opening, can provide a nucleophilic handle for the introduction of various electrophiles. pharmaguideline.com The presence of the tert-butyl group at C2 in the title compound would likely influence the regioselectivity of such reactions.

Precursor for Complex Molecular Architectures

The strategic placement of functional groups in this compound makes it an excellent precursor for the construction of complex molecular architectures. The allyl group, for example, can participate in powerful carbon-carbon bond-forming reactions such as cross-metathesis, Heck coupling, and hydroformylation, allowing for the extension and elaboration of the molecular framework.

Furthermore, the oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to highly substituted pyridine (B92270) derivatives. This transformation is particularly useful in the synthesis of complex alkaloids and other nitrogen-containing natural products. The electronic nature of the substituents on the oxazole ring can significantly influence the facility of this cycloaddition.

The oxazole moiety is a common structural motif in a variety of natural products, many of which exhibit significant biological activity. mdpi.com Therefore, synthetic intermediates like this compound can serve as key fragments in the total synthesis of these complex natural products.

Catalysis and Ligand Design Incorporating Oxazole Moieties

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property has been widely exploited in the design of ligands for transition metal catalysis.

Chiral Oxazole Ligands in Asymmetric Catalysis

While this compound is itself achiral, it can be derivatized to form chiral ligands for asymmetric catalysis. A prominent class of such ligands are the pyridine-oxazoline (PyOx) and phosphine-oxazoline (PHOX) ligands. These ligands, which incorporate a chiral center on the oxazoline ring, have proven to be highly effective in a wide range of enantioselective transformations, including hydrogenations, hydrosilylations, and various carbon-carbon bond-forming reactions.

The tert-butyl group, in particular, is a common feature in many successful chiral ligands, as its steric bulk can create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. It is conceivable that the allyl group on the title compound could be functionalized to introduce a chiral center, or the entire molecule could be incorporated into a larger chiral ligand scaffold.

Metal-Oxazole Complexes in Catalytic Cycles

The coordination of oxazole moieties to transition metals can lead to the formation of catalytically active complexes. The electronic properties of the oxazole ring, which can be tuned by the substituents, influence the properties of the resulting metal complex. For instance, electron-donating groups on the oxazole ring will increase the electron density on the metal center, which can enhance its reactivity in certain catalytic cycles.

Oxadiazole ligands, which are structurally related to oxazoles, have been shown to form a variety of coordination polymers with interesting catalytic and material properties. researchgate.netmdpi.com Similarly, metal complexes of substituted oxazoles have been investigated for their catalytic activity in various organic transformations. The specific combination of the allyl, tert-butyl, and ethyl groups in this compound could impart unique steric and electronic properties to a metal complex, potentially leading to novel catalytic activities.

Applications in Functional Materials Development

The incorporation of heterocyclic aromatic rings like oxazole into polymeric structures can lead to materials with interesting and useful properties. Aromatic poly(1,3,4-oxadiazole-ether)s, for example, are known for their high thermal stability and have been investigated for applications in microelectronics. nih.gov

While there is no specific literature on polymers derived from this compound, the presence of the polymerizable allyl group suggests its potential as a monomer. Polymerization of this monomer, either through free-radical or transition-metal-catalyzed methods, could lead to polymers with the oxazole moiety as a repeating unit. Such polymers might be expected to exhibit good thermal stability and potentially interesting optical or electronic properties due to the presence of the aromatic heterocycle.

Furthermore, oxazole-containing compounds have been utilized as components in fluorescent dyes and scintillators. The specific substitution pattern on the oxazole ring can be tailored to achieve desired photophysical properties. The unique combination of substituents in this compound could lead to novel fluorescent materials with potential applications in sensing, imaging, or optoelectronics. Vanadium complexes with oxazole-containing ligands have also shown activity in ethylene and ethylene-norbornene copolymerization, highlighting the potential of such compounds in polymer synthesis. mdpi.com

Oxazole-based Fluorophores and Dyes

The oxazole ring is a key component in various fluorescent molecules due to its electron-rich nature and rigid structure, which can contribute to high fluorescence quantum yields. nih.gov Generally, the photophysical properties of oxazole derivatives, such as their absorption and emission wavelengths, can be finely tuned by altering the substituents on the oxazole core. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can modify the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in fluorescence. nih.gov

While no specific data exists for this compound, the presence of alkyl groups (tert-butyl and ethyl) and an allyl group could influence its photophysical properties. The allyl group, with its double bond, offers potential for further chemical modification or polymerization, which could be exploited in the development of novel dyes. Research on other highly substituted oxazoles has shown that they can exhibit significant fluorescence, making them promising candidates for bio-imaging and as organelle-targeting fluorescent probes. nih.gov

Table 1: General Photophysical Properties of Substituted Oxazole Fluorophores

| Property | Typical Range/Characteristic | Influencing Factors |

| Absorption Maximum (λabs) | UV to visible region | Aromatic substituents, conjugation length |

| Emission Maximum (λem) | Blue to red region | Substituent effects (electron-donating/withdrawing), solvent polarity |

| Quantum Yield (ΦF) | Can be high (>0.8) | Molecular rigidity, suppression of non-radiative decay pathways |

| Stokes Shift | Varies | Molecular structure and environment |

This table represents generalized data for the oxazole class of compounds and is not specific to this compound.

Integration into Nanostructured Materials

Oxazole derivatives are valuable building blocks in materials science and can be integrated into nanostructured materials. researchgate.netresearchgate.net Their rigid, planar structure can be exploited in the formation of ordered molecular assemblies. The synthesis of functionalized oxazoles is an active area of research, with methods being developed to incorporate them into more complex systems, including those involving nanoparticles. researchgate.netresearchgate.net

The allyl group on this compound would be particularly interesting for integration into nanostructured materials. This functional group can undergo polymerization or be used for surface modification of nanoparticles through techniques like thiol-ene click chemistry. Such integration could impart specific optical or electronic properties to the resulting nanomaterial. For example, oxazole-functionalized nanoparticles could potentially be used in sensing or as catalysts. researchgate.netresearchgate.net

Chemically Responsive Materials

The development of "smart" or chemically responsive materials that change their properties in response to external stimuli is a significant area of research. While there is no specific information on this compound in this context, the oxazole moiety itself is not typically known for inherent chemical responsiveness in the same way as, for example, pH-sensitive or redox-active groups.

Future Research Directions and Emerging Trends in Oxazole Chemistry

The field of oxazole (B20620) chemistry is continually evolving, driven by the significant biological activities of oxazole-containing compounds and their utility as versatile synthetic intermediates. tandfonline.comjournalajst.comingentaconnect.com Current research is focused on developing more efficient, sustainable, and innovative methods for their synthesis and functionalization. Emerging trends point towards the integration of cutting-edge technologies and novel chemical concepts to expand the accessibility and application of this important heterocyclic scaffold. mdpi.comsemanticscholar.org

Q & A

Q. What are the optimal multi-step synthetic routes for 4-Allyl-2-tert-butyl-5-ethyl-oxazole, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis of oxazole derivatives typically involves sequential alkylation, cyclization, and functionalization steps. For example, allylation can be achieved via nucleophilic substitution using allyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The tert-butyl group may require protection/deprotection strategies to avoid steric hindrance. Reaction optimization should include:

- Temperature control to minimize side reactions (e.g., polymerization of allyl groups).

- Use of catalysts like Pd(PPh₃)₄ for selective coupling reactions.

- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

Yield improvements may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of allylating agents) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound, especially distinguishing regioisomers?

- Methodological Answer :

- ¹H NMR : Key signals include the allyl group (δ 5.1–5.9 ppm, multiplet for CH₂=CH₂), tert-butyl (δ 1.3–1.5 ppm, singlet), and ethyl group (δ 1.2–1.4 ppm triplet for CH₃, δ 2.4–2.6 ppm quartet for CH₂).

- ¹³C NMR : Oxazole ring carbons appear at δ 150–160 ppm; allyl carbons at δ 115–125 ppm.

- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-O (1250–1050 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations.

Regioisomers can be distinguished via NOESY (nuclear Overhauser effect) to confirm spatial proximity of substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives like this compound?

- Methodological Answer : Contradictions in bioactivity data often arise from assay variability or impurities. To address this:

- Replicate studies under standardized conditions (e.g., cell lines, incubation times).

- Perform purity analysis (HPLC ≥95%) and quantify degradation products (e.g., via LC-MS).

- Use meta-analysis to compare datasets across publications, identifying outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. How does the allyl group influence the reactivity of this compound in cycloaddition or substitution reactions?

- Methodological Answer : The allyl group enables [3+2] cycloaddition with dipolarophiles (e.g., nitrones) and radical-mediated thiol-ene reactions. Key considerations:

- Cycloaddition : Use Cu(I) catalysts in DCM at 25°C for regioselectivity.

- Substitution : Allylic bromination (NBS, AIBN) followed by SN2 with nucleophiles (e.g., amines, thiols).

Steric effects from the tert-butyl group may slow reactivity, requiring elevated temperatures (80–100°C) .

Q. What in silico methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Computational approaches include:

- Molecular docking (AutoDock Vina) : Screen against enzyme active sites (e.g., cytochrome P450, kinases) using PDB structures.

- MD simulations (GROMACS) : Assess binding stability over 50–100 ns trajectories.

- QSAR models : CorlogP values and Hammett σ parameters to predict bioavailability and potency.

Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. How can stability studies under varying pH and temperature conditions elucidate degradation pathways of this compound?

- Methodological Answer : Design accelerated stability studies:

- pH variations : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal stress : Heat to 40–60°C for 1–4 weeks. Identify products (e.g., oxidized allyl groups) via GC-MS.

- Light exposure : Use ICH Q1B guidelines for photostability testing.